molecular formula C14H10N3O12PS2-4 B1239243 Ppads(4-)

Ppads(4-)

Cat. No.: B1239243
M. Wt: 507.4 g/mol
InChI Key: PNFZSRRRZNXSMF-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a synthetic purinergic receptor antagonist first synthesized by reacting the diazonium salt of aniline 2,4-disulphonic acid with the sodium salt of pyridoxal-5-phosphate, yielding a tetrasodium salt with approximately 20% water content . Despite challenges in purification and analysis, PPADS exhibits robust biological activity, particularly as a P2X receptor antagonist at moderate concentrations (1–10 µM) and P2Y receptor inhibition at higher concentrations (>100 µM) . Its primary mechanism involves blocking ATP-mediated signaling, as demonstrated in hippocampal astrocytes, where PPADS abolished ATP-induced synaptic frequency increases and modulated anxiety-like behavior in mice .

Properties

Molecular Formula

C14H10N3O12PS2-4

Molecular Weight

507.4 g/mol

IUPAC Name

4-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,3-disulfonate

InChI

InChI=1S/C14H14N3O12PS2/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-3-2-8(31(23,24)25)4-12(11)32(26,27)28/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28)/p-4

InChI Key

PNFZSRRRZNXSMF-UHFFFAOYSA-J

SMILES

CC1=C(C(=C(C(=N1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O

Canonical SMILES

CC1=C(C(=C(C(=N1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

PPADS belongs to a class of purinergic antagonists with structural and functional analogs, including IsoPPADS, suramin, and its derivatives (e.g., NF157, NF549). Below is a detailed comparison:

Structural and Functional Differences

Compound Core Structure Key Modifications Primary Targets Selectivity Notes
PPADS Pyridoxal phosphate + aryl sulfonate Diazonium coupling at position 6 P2X1, P2X3, P2X2/3 Moderate P2X selectivity; weak P2Y inhibition at high doses
IsoPPADS Similar to PPADS Isomerized azo linkage P2X1, P2X3 Enhanced P2X selectivity; reduced off-target effects
Suramin Polysulfonated naphthylurea Six sulfonate groups Broad-spectrum (P2X, P2Y, Mcm10) Low selectivity; inhibits DNA-binding proteins (e.g., Mcm10)
NF157 Suramin derivative Truncated naphthylurea chain P2X1, Mcm10 10-fold selectivity for hMcm10 over hRPA

Pharmacokinetic and Environmental Factors

  • Seasonal Light Exposure :
    • Total PPADS absorption in serum varies with photoperiods, with higher levels in summer daylight (18h light/day) than winter (6h light/day), likely due to circadian rhythm-mediated metabolic changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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